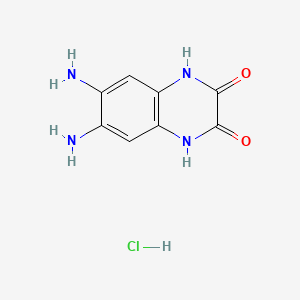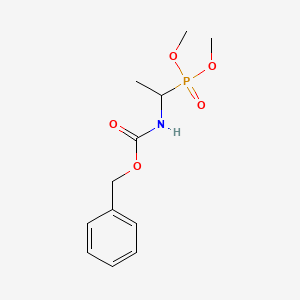
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is a chemical compound with the molecular formula C12H18NO5P. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. This compound is particularly interesting due to its unique structure, which includes a benzyl group, a carbamate group, and a dimethoxyphosphoryl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the carbamate group. Another method involves the use of 1,1’-carbonyldiimidazole as a reagent, which facilitates the formation of the carbamate group through a mechanochemical process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The benzyl group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines. Substitution reactions can lead to various substituted benzyl carbamates.
科学的研究の応用
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethoxyphosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler analog without the dimethoxyphosphoryl group.
tert-Butyl carbamate: Another carbamate derivative with a tert-butyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where such functionality is required .
特性
分子式 |
C12H18NO5P |
|---|---|
分子量 |
287.25 g/mol |
IUPAC名 |
benzyl N-(1-dimethoxyphosphorylethyl)carbamate |
InChI |
InChI=1S/C12H18NO5P/c1-10(19(15,16-2)17-3)13-12(14)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,14) |
InChIキー |
ZSMIGAVXKKRMRJ-UHFFFAOYSA-N |
正規SMILES |
CC(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


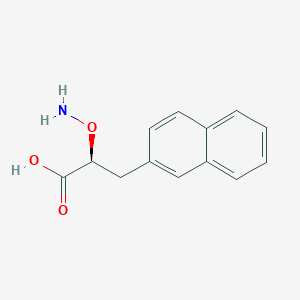
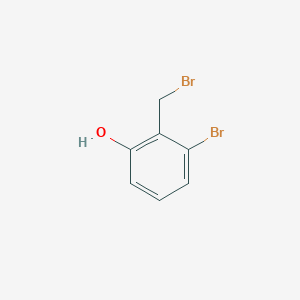
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
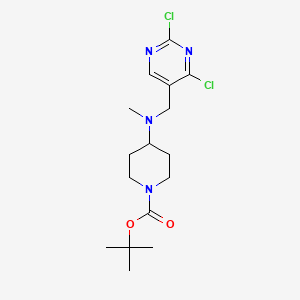
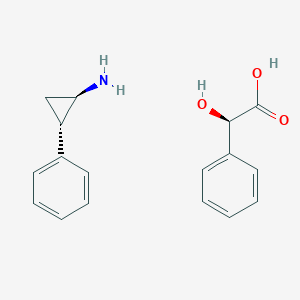
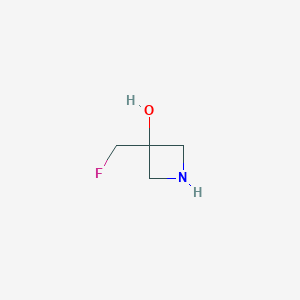

![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

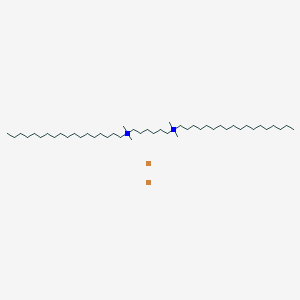
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
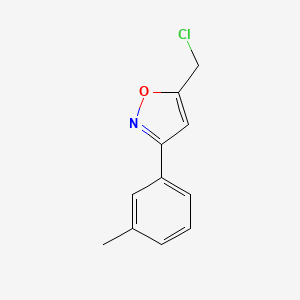
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
